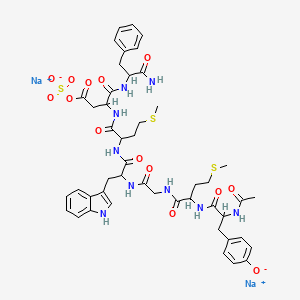

AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 est un peptide synthétique qui incorpore un résidu de tyrosine sulfaté. Ce peptide est un fragment de l'hormone cholécystokinine (CCK), qui joue un rôle crucial dans la digestion et la régulation de l'appétit. La présence du résidu de tyrosine sulfaté est importante car elle améliore l'activité biologique du peptide et son affinité de liaison au récepteur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 implique généralement la synthèse peptidique en phase solide (SPPS) . Cette méthode permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La sulfatation du résidu de tyrosine est réalisée en utilisant un complexe de trioxyde de soufre-pyridine dans un solvant organique .

Méthodes de production industrielle

La production industrielle de ce peptide suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et la reproductibilité. Le produit final est purifié par chromatographie liquide haute performance (HPLC) afin de garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 subit diverses réactions chimiques, notamment:

Oxydation : Les résidus de méthionine peuvent être oxydés en méthionine sulfoxyde.

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : La tyrosine sulfatée peut subir des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Nucléophiles tels que les amines ou les thiols en milieu basique.

Principaux produits

Oxydation : Dérivés de méthionine sulfoxyde.

Réduction : Peptides contenant des thiols libres.

Substitution : Peptides modifiés avec des résidus de tyrosine substitués.

Applications De Recherche Scientifique

AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 a des applications diverses en recherche scientifique:

Chimie : Utilisé comme peptide modèle pour étudier les modifications post-traductionnelles.

Biologie : Investigue les interactions protéine-protéine et la liaison au récepteur.

Médecine : Explore les potentiels thérapeutiques dans la régulation de l'appétit et les troubles digestifs.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides

Mécanisme d'action

Le peptide exerce ses effets en se liant aux récepteurs de la cholécystokinine (récepteurs CCK) , qui sont des récepteurs couplés aux protéines G. Le résidu de tyrosine sulfaté améliore l'affinité de liaison et la spécificité à ces récepteurs. Lorsqu'il se lie, le récepteur subit un changement conformationnel, activant les voies de signalisation intracellulaires qui régulent la sécrétion d'enzymes digestives et la suppression de l'appétit .

Mécanisme D'action

The peptide exerts its effects by binding to cholecystokinin receptors (CCK receptors) , which are G-protein-coupled receptors. The sulfated tyrosine residue enhances the binding affinity and specificity to these receptors. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways that regulate digestive enzyme secretion and appetite suppression .

Comparaison Avec Des Composés Similaires

Composés similaires

Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 : Un analogue non sulfaté.

Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-OH : Un peptide avec un groupe carboxyle libre à l'extrémité C-terminale.

Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-OMe : Un dérivé d'ester méthylique.

Unicité

La présence du résidu de tyrosine sulfaté dans this compound le distingue des autres peptides similaires. Cette modification améliore considérablement son activité biologique et son affinité de liaison au récepteur, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

disodium;[3-[[2-[[2-[[2-[[2-[[2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoyl] sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDHPJSAYDSFB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57N9Na2O14S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)

![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)

![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)

![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)

![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)

![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)